

comparing the efficacy of kinase inhibitors derived from different nitropyridines

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Compound of Interest

Compound Name: *2-Hydroxy-4-methyl-5-nitropyridine*

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A Comparative Efficacy Analysis of Nitropyridine-Derived Kinase Inhibitors

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth. Among the diverse chemical scaffolds utilized to develop these inhibitors, nitropyridines represent a promising class of precursors and core structures. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different nitropyridine scaffolds, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

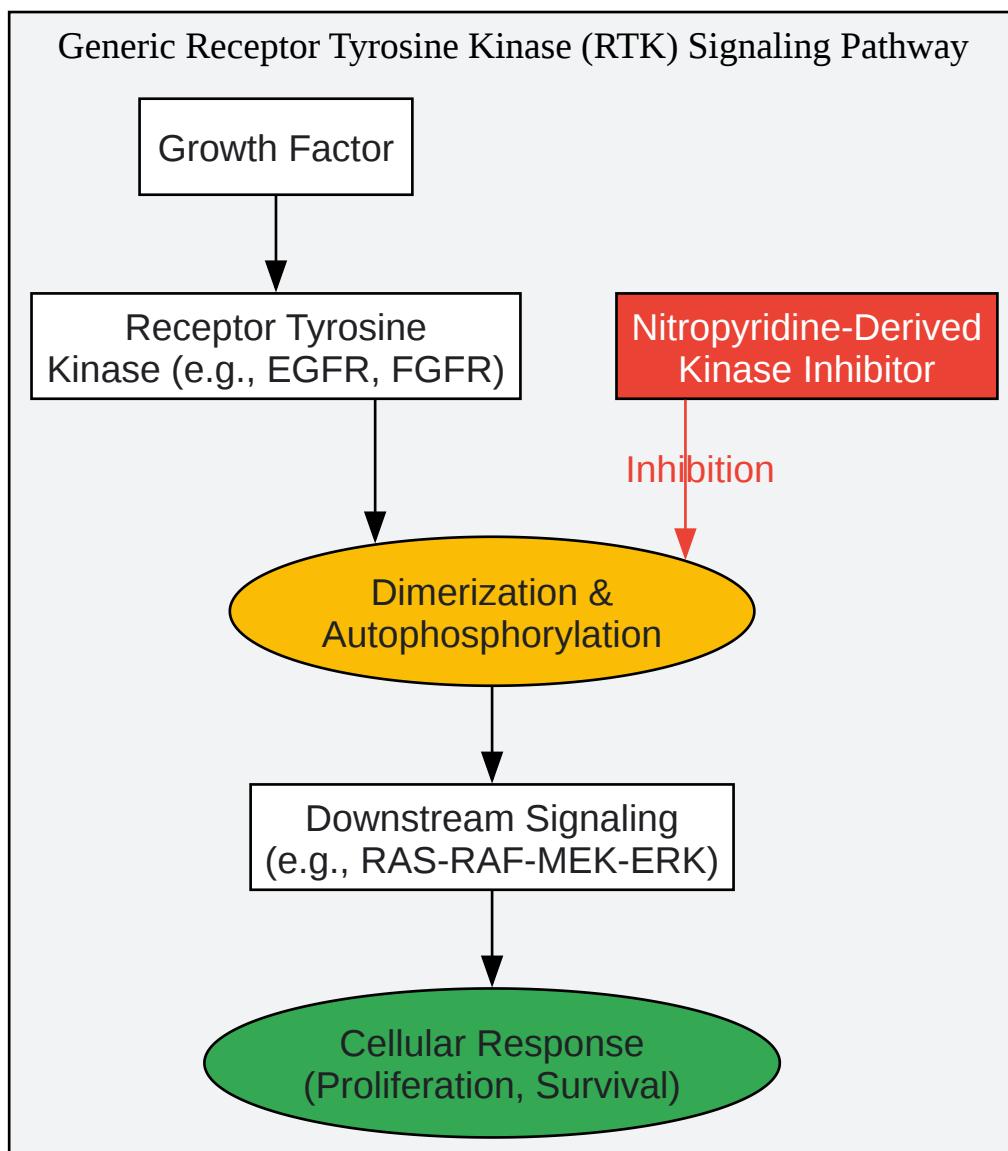
Data Summary: Potency of Nitropyridine-Derived Kinase Inhibitors

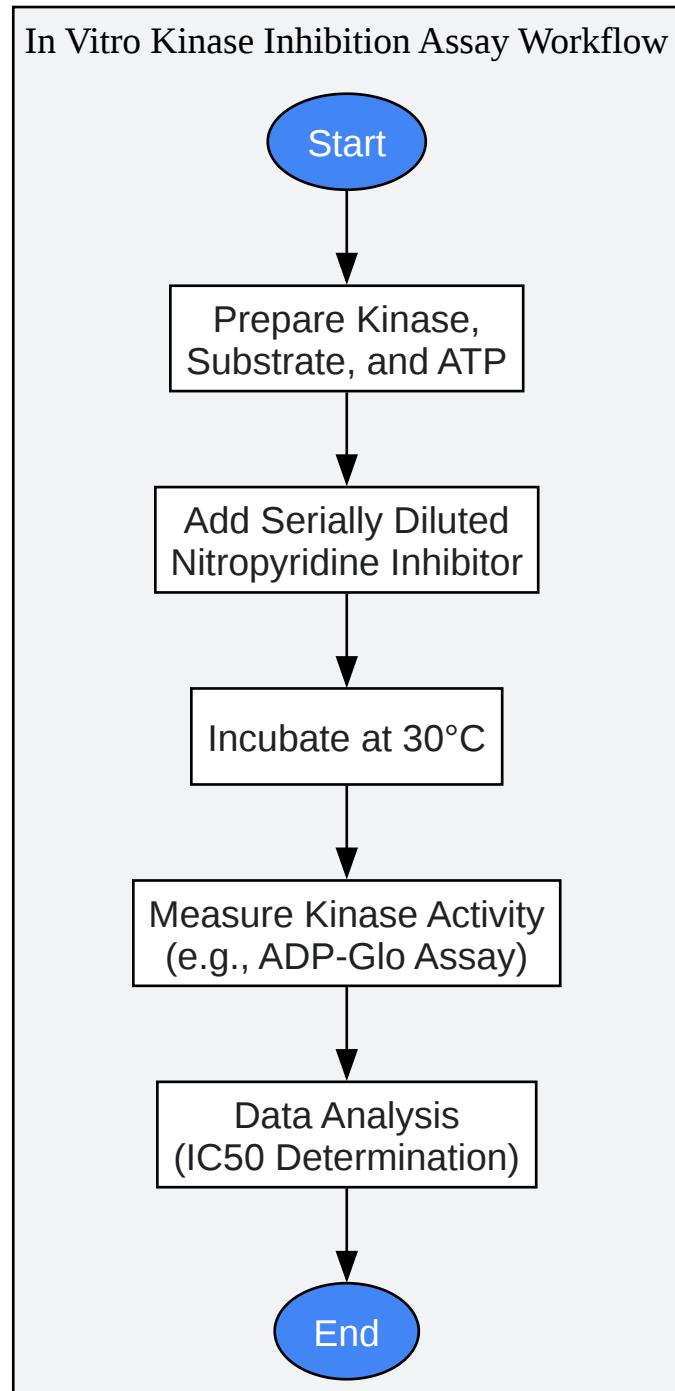
The following table summarizes the *in vitro* potency of representative kinase inhibitors derived from nitropyridine scaffolds against their target kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Compound ID	Nitropyridine Scaffold	Target Kinase(s)	IC50 (nM)	Reference
Compound B1	Pyrido[2,3-d]pyrimidine	EGFRL858R/T790M	13	[1]
EGFRWT	>1000	[1]		
Compound 4b	Pyrido[2,3-d]pyrimidine	PDGFr	1110	[2]
FGFr	130	[2]		
EGFr	450	[2]		
c-src	220	[2]		
Compound 4e	Pyrido[2,3-d]pyrimidine	FGFr	60	[2]
PDGFr, EGFr, c-src, InsR	>50000	[2]		
PD 158780	Pyrido[3,4-d]pyrimidine	EGFR	0.08	[3]

Signaling Pathway and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for evaluation.





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References

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- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
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